Product packaging for 3-Demethoxyerythratidinone(Cat. No.:)

3-Demethoxyerythratidinone

Cat. No.: B1256575
M. Wt: 299.4 g/mol
InChI Key: NIQINAVVTMAKSX-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Demethoxyerythratidinone is a prototypical Erythrina alkaloid, a large class of natural products isolated from plants of the Erythrina genus that have a history of use in indigenous medicine . These alkaloids are associated with a range of pharmacological effects, including curare-like, hypnotic, sedative, and neuromuscular blocking activities . The compound's distinctive tetracyclic 6-5-6 ring system with a chiral quaternary center represents a significant and formidable challenge in synthetic organic chemistry, making it an attractive target for methodology development . Recent synthetic studies highlight its utility for developing novel transformations. Advanced strategies include a Tf2O-promoted cascade reaction of an enaminone to construct the tetracyclic core in a concise 6-step synthesis , and a combined rhodium(I) catalysis approach that builds the A and B rings in a single tandem cyclization step, enabling a 7-step total synthesis . Other innovative routes exploit an extraordinarily facile intramolecular Diels-Alder reaction of a 2-imido substituted furan or an acid-promoted double cyclization of α-sulfinylacetamides . This body of work establishes this compound as a key benchmark for validating new synthetic strategies for complex polycyclic structures. This product is intended for research purposes, such as in pharmaceutical development and advanced synthetic chemistry studies. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H21NO3 B1256575 3-Demethoxyerythratidinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

(13bS)-11,12-dimethoxy-1,2,5,6,8,9-hexahydroindolo[7a,1-a]isoquinolin-3-one

InChI

InChI=1S/C18H21NO3/c1-21-16-9-12-4-7-19-8-5-13-10-14(20)3-6-18(13,19)15(12)11-17(16)22-2/h9-11H,3-8H2,1-2H3/t18-/m0/s1

InChI Key

NIQINAVVTMAKSX-SFHVURJKSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)CCN3[C@]24CCC(=O)C=C4CC3)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C24CCC(=O)C=C4CC3)OC

Synonyms

3-demethoxyerythratidinone

Origin of Product

United States

Biosynthetic Pathways and Enzymatic Mechanisms

Proposed Biogenetic Route of Erythrina Alkaloids

The journey to forming 3-Demethoxyerythratidinone and its relatives begins with a proposed biogenetic route that outlines the key steps and intermediates. This pathway, first suggested by D. H. R. Barton and later refined, provides a framework for understanding the construction of the characteristic tetracyclic spiroamine structure of Erythrina alkaloids. wikipedia.org

Role of Key Precursors (e.g., Norreticuline)

The biosynthetic pathway for Erythrina alkaloids is believed to originate from the amino acid tyrosine. nih.gov A crucial intermediate in this pathway is (S)-norreticuline. nih.govrsc.orgrsc.org This benzylisoquinoline alkaloid serves as a key precursor, undergoing a series of enzymatic reactions to form the core structure of the Erythrina alkaloids. researchgate.netnih.gov Studies have shown that while (S)-norprotosinomenine was initially considered a precursor, it is not incorporated into these alkaloids; instead, (S)-coclaurine and (S)-norreticuline are the operative precursors. nih.gov

Oxidative Phenol (B47542) Coupling in Biosynthesis

A pivotal step in the biosynthesis is oxidative phenol coupling. researchgate.netnih.gov This process involves the intramolecular coupling of phenolic groups within the precursor molecule. This reaction is essential for creating the spirocyclic framework that characterizes the Erythrina alkaloids. researchgate.netnih.gov The oxidative coupling of (S)-norreticuline leads to the formation of a dienone intermediate, which is a critical branching point in the pathway. imperial.ac.uk

Rearrangement and Ring Opening Mechanisms in Pathway Progression

Following oxidative coupling, the biosynthetic pathway involves a series of rearrangements and ring-opening mechanisms. The initial dienone intermediate undergoes a dienone-phenol rearrangement. imperial.ac.uk Subsequently, the tetrahydroisoquinoline ring opens to form a dibenzazonine intermediate. researchgate.netnih.gov This nine-membered ring intermediate is a key feature of the proposed biosynthetic pathway. wikipedia.orgjst.go.jp Further cyclization of an allylic cation intermediate, derived from the dibenzazonine, ultimately leads to the formation of the core Erythrina skeleton. researchgate.netnih.gov

Isotopic Labeling Studies in Biosynthetic Elucidation (e.g., 13C-labeling)

To unravel the complexities of the biosynthetic pathway, scientists have employed isotopic labeling studies. By feeding plants with precursors labeled with isotopes such as ¹³C and ¹⁴C, researchers can trace the path of these labeled atoms as they are incorporated into the final alkaloid products. nih.govnih.gov

For instance, feeding experiments with [1-¹³C]-labelled (S)-norreticuline demonstrated that the resulting erythraline (B1235506) was exclusively labeled at the C-10 position. nih.gov This finding was crucial in ruling out the involvement of a symmetrical intermediate, such as a diphenoquinone, in the biosynthetic process. nih.gov These labeling studies, coupled with NMR spectroscopy, have provided strong evidence for the proposed biosynthetic route and the specific rearrangements that occur. nih.govacs.org

Enzymology of Erythrina Alkaloid Biosynthesis (Identified Enzymes and Unelucidated Steps)

Research has identified some of the gene candidates and enzyme families likely involved, such as cytochrome P450s and O-methyltransferases. nih.gov However, the precise enzymes responsible for the key steps of oxidative coupling, ring opening, and final cyclization remain largely unelucidated. researchgate.netnih.gov Further investigation into the enzymology of this pathway is needed to fully comprehend the molecular machinery that produces the diverse array of Erythrina alkaloids, including this compound.

Chemical Synthesis and Methodological Advances

Total Synthesis Approaches to 3-Demethoxyerythratidinone

Approaches to the spirocyclic core of Erythrina alkaloids like this compound are diverse, employing various strategies to construct the A, B, and C rings of the scaffold. nih.gov

Initial forays into the synthesis of this compound laid the groundwork for future innovations. These early strategies often involved multi-step sequences to build the characteristic tetracyclic erythrinane skeleton. Notable among these are approaches utilizing intramolecular Pummerer-like rearrangements and oxidative radical cyclizations. researchgate.net Another foundational method involved an N-acyliminium ion cyclization, which used lactams derived from (S)-malic acid to establish stereocontrol. nih.gov Furthermore, the Pictet-Spengler reaction was identified as a viable method for creating the core structure, a strategy that would be refined in later, more advanced syntheses. nih.gov

Catalytic tandem reactions represent a powerful strategy for the rapid assembly of complex molecular frameworks. In the context of this compound synthesis, these methods have been explored to simultaneously construct the fused A and B rings of the erythrinane core, a conserved structural subunit among Erythrina alkaloids. nih.gov

Modern Convergent and Stereoselective Syntheses

Catalytic Tandem Cyclization Strategies
Rhodium Catalysis Applications

Table 1: Rhodium-Catalyzed Tandem Cyclization Conditions

EntryHalideSolventYield
16a (I)Toluene85%
26b (Br)Toluene81%
36c (Cl)Toluene65%
46a (I)Dioxane83%
56a (I)THF80%
Data sourced from a study on rhodium-catalyzed synthesis. nih.gov All reactions were performed with 0.20 mmol of halide, 0.40 mmol of Et3N, 0.01 mmol of [Rh(COD)Cl]2, and 0.04 mmol of P(4–F–C6H4)3 at 85 °C.

Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, offer a highly efficient means of building molecular complexity from simple starting materials. rsc.orgrsc.orgresearchgate.net This approach has been successfully applied to the synthesis of this compound, enabling the construction of the challenging tetracyclic core, which features an N-substituted quaternary stereocenter. rsc.orgrsc.org

Cascade Reaction Methodologies
Tf₂O-Promoted Enaminone Activation

Table 2: Key Steps in the Tf₂O-Promoted Cascade Synthesis

StepDescriptionOutcome
1Chemoselective hydrogenation of 4-hydroxyindoleFormation of enaminone precursor 15
2Condensation with 2-(3,4-dimethoxyphenyl)acetic acidYielded amide precursor 17a
3Tf₂O-promoted cascade reactionActivation of enaminone and intramolecular Pictet-Spengler cyclization to form tetracycle 19a
4Palladium-catalyzed reductionRemoval of the OTf group to yield intermediate 21
5Reduction of lactamAfforded intermediate 22
6Allylic oxidationFinal conversion to this compound (3)
Sequence based on the 6-step total synthesis. rsc.org
Pictet-Spengler Reaction in Tetracyclic Core Construction

The Pictet-Spengler reaction is a cornerstone in the synthesis of the erythrinane skeleton of this compound. This acid-catalyzed reaction involves the cyclization of a β-arylethylamine with a carbonyl compound to form a tetrahydroisoquinoline ring system, which constitutes a key part of the final structure.

One prominent strategy involves the use of a hexahydroindolinone intermediate, which, upon treatment with polyphosphoric acid (PPA), undergoes a smooth Pictet-Spengler cyclization to furnish the tetracyclic erythrinane core in high yield. researchgate.netethernet.edu.et For instance, the reaction of a specific hexahydroindolinone precursor with PPA has been reported to yield the tetracyclic product at 90%. researchgate.net This intermediate was itself synthesized through a multi-step sequence that originated from an intramolecular Diels-Alder reaction of a 2-imido-substituted furan (B31954). researchgate.net

Researchers have also encountered challenges and novel rearrangements when attempting Pictet-Spengler cyclizations with certain substrates. For example, treatment of an enamido lactam with PPA in refluxing dichloromethane (B109758) did not yield the expected erythrina intermediate but instead led to a rearranged benzo researchgate.netacs.orgazepino lactam. researchgate.netethernet.edu.et This highlights the sensitivity of the reaction outcome to the specific substrate and reaction conditions.

Precursor Reagent/Catalyst Solvent Yield Reference
HexahydroindolinonePPA-90% researchgate.net
EnaminoneTf₂ODCM62% researchgate.net
Enamido LactamPPACH₂Cl₂ (reflux)80% (Rearranged Product) researchgate.netethernet.edu.et
Ligand-Controlled Heck Cyclization Approaches

This strategy involves the cyclization of an aryl iodide onto an enamine. The key challenge lies in controlling the regioselectivity of the cyclization, as the substrate exists as an equilibrating mixture of two enamine isomers. Researchers discovered that the choice of phosphine (B1218219) ligand for the palladium catalyst was critical in directing the reaction pathway. nih.gov

The use of electron-rich phosphine ligands, such as tri(p-methoxyphenyl)phosphine, favored the formation of (±)-3-demethoxyerythratidinone by promoting cyclization onto the minor enamine isomer, achieving a 69% yield of the desired product. nih.gov Conversely, employing electron-poor phosphine ligands resulted in the formation of an isomeric, non-natural product. This ligand-controlled switching of selectivity represents a significant methodological advance. Attempts to render this reaction asymmetric using chiral ligands have been explored, achieving up to 38% enantiomeric excess (ee) of the natural product, albeit with a compromise in product selectivity. nih.gov

Ligand Type Effect on Cyclization Product Yield Reference
Electron-Rich PhosphineCyclization onto minor enamine isomer(±)-3-Demethoxyerythratidinone69% nih.gov
Electron-Poor PhosphineCyclization onto major enamine isomerIsomer of natural product- nih.gov
Chiral LigandsAsymmetric induction(+)-3-Demethoxyerythratidinoneup to 38% ee nih.gov
Reductive Imine-Nitrile Coupling Strategies (Titanium(III) Catalysis)

This method represents a catalytic reductive C1-acylation of a 3,4-dihydroisoquinoline (B110456) intermediate, where a nitrile serves as the acylation agent. The titanium(III)-catalyzed process is noted for its high chemo- and regioselectivity. The strategy is robust and scalable, with the key coupling and subsequent cyclization being demonstrated on a 50 mmol scale, highlighting its practical utility for larger-scale synthesis. acs.org The development of this method provides a concise and direct route to functionalized tetrahydroisoquinolines, which are crucial intermediates for erythrinane alkaloids. acs.org

Intramolecular Diels-Alder Reactions in Core Assembly

A distinct and elegant strategy for constructing the tetracyclic core of this compound is based on an intramolecular Diels-Alder (IMDA) reaction of a 2-imido-substituted furan. researchgate.net This approach leverages the facile [4+2] cycloaddition that occurs within the furan-containing precursor to rapidly assemble a complex oxabicyclic adduct. researchgate.net

The synthesis begins with the coupling of a furan derivative with a butenoic acid derivative. The resulting intermediate undergoes a spontaneous intramolecular Diels-Alder cycloaddition, so rapidly that the uncyclized precursor is often not detectable. researchgate.net The formed oxabicyclic adduct is a versatile intermediate. In one pathway, a rhodium(I)-catalyzed ring-opening of this adduct is employed to generate a key hexahydroindolinone. researchgate.netethernet.edu.et This intermediate is then advanced to this compound via a Pictet-Spengler cyclization, hydrolysis, and Barton decarboxylation sequence. researchgate.net This IMDA-based strategy showcases a powerful method for building the tetrahydroindoline nucleus, a common structural motif in many alkaloid families. ethernet.edu.et

Oxidative Amidation Protocols

Oxidative amidation of phenols provides a unified and effective route for the total synthesis of aromatic Erythrina alkaloids, including (+)-3-demethoxyerythratidinone. This strategy centers on the oxidative cyclization of a phenolic precursor, which allows for the stereocontrolled formation of the characteristic aza-spirocenter of the alkaloid family.

In a key application of this methodology, the total synthesis of (+)-3-demethoxyerythratidinone was achieved via the oxidative cyclization of a phenolic oxazoline (B21484). A critical step in this synthesis is the desymmetrization of a dienone intermediate. This is accomplished through a highly diastereoselective intermolecular 1,4-addition of an alcohol, which is revealed after the unraveling of the oxazoline moiety. This process establishes the correct configuration of the aza-spirocenter with exceptional stereocontrol. The synthesis also features improved conditions for a crucial eliminative Curtius-Schmidt rearrangement, further demonstrating the utility of this oxidative amidation approach.

Strategies Involving Dibenzazonine Intermediates

The biosynthesis of Erythrina alkaloids is proposed to proceed through the rearrangement of a proaporphine derivative to a dibenzazonine intermediate, which then cyclizes to form the erythrinane skeleton. Inspired by this biosynthetic pathway, synthetic strategies have been developed that utilize dibenzazonine intermediates for the construction of this compound.

One of the early total syntheses of this compound explicitly proceeded via a dibenzazonine base. researchgate.net This intermediate was prepared through the irradiation of a phenolic isoquinoline (B145761) precursor in an alkaline solution. The resulting photocyclization product was then reduced to afford the dibenzazonine, which was subsequently converted to this compound. researchgate.net This approach mimics the proposed biogenetic route and demonstrates the feasibility of using medium-sized ring intermediates in the total synthesis of these complex alkaloids. While mentioned as a general method for building the erythrinan (B1236395) ring system, specific, modern applications of this strategy directly for this compound are less common compared to other methods.

Asymmetric Synthesis and Enantioselective Routes

Achieving enantioselectivity in the synthesis of this compound has been a significant goal, leading to the development of several asymmetric routes to access one or both of its enantiomers. acs.org

A prominent strategy employs N-acyliminium ion cyclizations, where chirality is introduced through the use of chiral auxiliaries or templates. For instance, a formal asymmetric synthesis of both enantiomers of this compound was reported using a Meyers chiral lactam template. This popular chiral auxiliary, when incorporated into the precursor, effectively directs the stereochemical outcome of the key N-acyliminium mediated cyclization reaction.

Another successful approach utilized (S)-malic acid as a chiral starting material to derive a chiral lactam. This lactam was then used in an N-acyliminium ion cyclization to construct the functionalized erythrinane ring system in a highly stereoselective manner, leading to a formal asymmetric synthesis of (+)-3-demethoxyerythratidinone. acs.org The stereocontrol in these cyclizations is often rationalized by the steric influence of the chiral auxiliary, which directs the approach of the aromatic ring to the planar acyliminium intermediate.

More recent advances include a palladium-catalyzed asymmetric intramolecular arylative dearomatization of a para-aminophenol derivative, which constructs the key tetracyclic skeleton with excellent enantioselectivity (up to 97% ee) and was applied to a concise total synthesis of (-)-3-demethoxyerythratidinone.

Chiral Source/Method Key Reaction Target Enantiomer(s) Reference
Meyers Chiral LactamN-Acyliminium CyclizationBoth enantiomers (formal)
(S)-Malic AcidN-Acyliminium Ion Cyclization(+)-3-Demethoxyerythratidinone (formal) acs.org
L-Dopa DerivativeAsymmetric Acylation/Kinetic Resolution(-)-3-Demethoxyerythratidinone
Chiral Phosphoramidite LigandPd-Catalyzed Dearomatization(-)-3-Demethoxyerythratidinone
Chiral Auxiliary Approaches

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This approach is a key strategy for achieving the asymmetric synthesis of complex molecules like this compound.

In the synthesis of (-)-3-demethoxyerythratidinone, chiral sulfinyl imine chemistry has been effectively utilized to control the stereochemistry of the crucial quaternary center. researchgate.net This method, reported by Reisman, accomplished the synthesis in a concise six-step sequence. researchgate.net The use of amino acids as chiral auxiliaries has also been explored in the synthesis of various alkaloids, highlighting their potential as a source of chirality for constructing complex natural products. baranlab.org For instance, the enantioselective synthesis of (+)-pleuromutilin and related derivatives has been achieved, demonstrating the versatility of these bio-sourced chiral molecules. acs.org

Chiral Auxiliary Approach Key Features Reference
Chiral Sulfinyl Imine ChemistryControls stereochemistry of the key quaternary center in a 6-step synthesis. researchgate.net
Amino Acid-Based AuxiliariesUtilizes the chiral pool of amino acids for asymmetric induction in alkaloid synthesis. baranlab.org
N-Acyliminium Ion Cyclization Methodologies

N-acyliminium ion cyclizations are a powerful and frequently employed method for constructing the tetracyclic framework of Erythrina alkaloids. researchgate.netnih.gov This strategy typically involves the generation of a reactive N-acyliminium ion intermediate which then undergoes an intramolecular cyclization to form the characteristic spirocyclic system. nih.govnih.gov

One approach involves a two-step sequence starting with the alkylation of a ketone with an N-substituted iodoacetamide, followed by an N-acyliminium ion-promoted intramolecular cyclization. nih.gov This has been described as one of the most direct routes to the erythrinan skeleton. nih.gov Another strategy utilizes an intramolecular Diels-Alder reaction of a 2-imido-substituted furan to generate a key hexahydroindolinone precursor. nih.gov This precursor is then subjected to a Pictet-Spengler type cyclization involving an N-acyliminium ion to furnish the tetracyclic erythrinane structure. nih.gov

Researchers have also developed cascade reactions initiated by triflic anhydride (B1165640) (Tf₂O) activation of an enaminone substrate. rsc.org This generates an iminium species that subsequently undergoes a Pictet-Spengler reaction to efficiently construct the tetracyclic core. rsc.org The versatility of N-acyliminium ion cyclizations is further demonstrated by their use in assembling diverse molecular scaffolds beyond the Erythrina alkaloids. scispace.com

N-Acyliminium Ion Cyclization Method Key Precursors/Reagents Key Transformation Reference
Alkylation/Cyclization SequenceKetone, N-substituted iodoacetamideN-acyliminium ion promoted intramolecular cyclization nih.gov
Intramolecular Diels-Alder/Pictet-Spengler2-Imido-substituted furanN-acyliminium ion cyclization of an aryl enamide precursor nih.gov
Tf₂O-Promoted CascadeEnaminone, Tf₂OPictet-Spengler reaction of an in situ generated iminium species rsc.org
Stereocontrol in Chiral Quaternary Center Formation

The construction of the chiral quaternary center is a formidable challenge in the synthesis of this compound and other Erythrina alkaloids. rsc.org Achieving stereocontrol at this center is crucial for the synthesis of the naturally occurring enantiomer.

One successful strategy involves an oxidative cyclization of a phenolic oxazoline. nih.gov This method establishes the stereogenic center of the spirocycle, and upon treatment with an acid like TsOH, an oxa-Michael addition proceeds to furnish an enone as a single diastereomer. nih.gov This highlights a substrate-controlled approach to stereoselectivity.

Another innovative approach utilizes a ligand-controlled selective Heck cyclization. researchgate.net In this synthesis, a palladium catalyst with a specific phosphine ligand directs the cyclization of an equilibrating mixture of enamine intermediates to selectively form the desired product. researchgate.net This demonstrates how external reagents can overcome the inherent reactivity of a substrate to achieve high selectivity.

Furthermore, a Tf₂O-promoted cascade reaction has been shown to efficiently construct the tetracyclic core, including the N-substituted quaternary center. rsc.org While this particular report describes the synthesis of the racemic compound, the methodology holds potential for adaptation into an asymmetric variant. rsc.org The development of methods for the enantioselective construction of quaternary carbons, such as the copper-catalyzed asymmetric conjugate addition to β-CF₃-substituted enones, provides a broader context for the types of reactions that could be applied to this synthetic challenge. nih.gov

Method for Stereocontrol Key Step Outcome Reference
Oxidative Amidation/CyclizationOxidative cyclization of a phenolic oxazoline followed by acid-catalyzed oxa-Michael addition.Formation of the spirocyclic stereocenter as a single diastereomer. nih.gov
Ligand-Controlled Heck CyclizationPd-catalyzed intramolecular cyclization of equilibrating enamines using a specific phosphine ligand.Selective formation of the natural product from a mixture of isomers. researchgate.net
Tf₂O-Promoted CascadeTf₂O-induced activation of an enaminone followed by a Pictet–Spengler reaction.Efficient construction of the tetracyclic core with the N-substituted quaternary center. rsc.org

Synthesis of Analogs and Structural Derivatives for Research

The synthetic methodologies developed for this compound have also been applied to the synthesis of its analogs and other related alkaloid structures. This allows for the exploration of structure-activity relationships and the development of compounds with potentially new or improved biological activities.

The Tf₂O-promoted cascade reaction, for instance, has shown versatility across a range of (hetero)arenes and enaminone structures. rsc.org This flexibility provides a general strategy for the rapid synthesis of various fused or spiro ring systems, including the core structures of homoerythrina alkaloids. rsc.org The ability to modify the aromatic and enaminone components allows for the creation of a library of analogs for further research.

Mechanistic Biological Investigations

In Vitro Studies on Cellular and Subcellular Targets (General to Erythrina Alkaloids, applicable for research on 3-Demethoxyerythratidinone)

A significant body of research has identified Erythrina alkaloids as competitive antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.org These alkaloids are known to interact with various nAChR subtypes, which are crucial ligand-gated ion channels in the central and peripheral nervous systems. mdpi.com

Studies have demonstrated that many alkaloids from the Erythrina genus act as competitive antagonists at these receptors. wikipedia.orgplos.org The α4β2 nAChR subtype, the most prevalent high-affinity nicotine (B1678760) binding site in the mammalian brain, is a particularly sensitive target. plos.orgnih.gov Alkaloids such as erysodine (B1194152) and dihydro-β-erythroidine (DHβE) are potent and selective competitive inhibitors of α4β2 nAChRs. nih.gov For instance, erysotrine (B56808) has been shown to inhibit currents mediated by α4β2 and α7 nicotinic receptors. plos.org

Patch-clamp electrophysiology studies on mammalian cells have confirmed these inhibitory effects. Research on alkaloids from Erythrina mulungu, such as (+)-erythravine and (+)-11α-hydroxyerythravine, revealed potent, concentration-dependent inhibition of nAChR currents. plos.org These compounds displayed a higher potency for the α4β2 subtype, with IC₅₀ values in the low nanomolar range, suggesting this receptor is a key target for the neurological effects of these alkaloids. plos.org The antagonistic activity at nAChRs is a primary direction for research into the bioactivity of this compound.

AlkaloidTarget Receptor(s)Observed EffectIC₅₀ Values
(+)-Erythravineα4β2 nAChR, α7* nAChRInhibition of acetylcholine-evoked currents13 nM (α4β2), 6 µM (α7)
(+)-11α-hydroxyerythravineα4β2 nAChR, α7 nAChRInhibition of acetylcholine-evoked currents4 nM (α4β2), 5 µM (α7*)
Erysodineα4β2 nAChR, α7 nAChR, α3β4 nAChRCompetitive antagonismLow nanomolar Kᵢ (α4β2), micromolar Kᵢ (α7, α3β4)
Dihydro-β-erythroidine (DHβE)α4β2 nAChR, α7 nAChR, α3β4 nAChRSelective competitive antagonismLow nanomolar Kᵢ (α4β2), micromolar Kᵢ (α7, α3β4)
Erysotrineα4β2 nAChR, α7 nAChRInhibition of receptor currents0.37 µM (α4β2), 17 µM (α7)

This table presents data on the inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) of various Erythrina alkaloids on different nicotinic acetylcholine receptor (nAChR) subtypes, as determined by in vitro studies. plos.orgnih.gov

The potential for Erythrina alkaloids to modulate enzyme activity is an emerging area of investigation. A primary focus has been on acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine. dovepress.com Inhibition of AChE can increase acetylcholine levels, a strategy used in treating conditions like Alzheimer's disease. dovepress.com

Screening studies have explored the AChE inhibitory potential of the diverse alkaloids found in the Erythrina genus. dovepress.com While some polymeric Erythrina alkaloids have shown only weak to moderate acetylcholinesterase inhibition, other studies have identified specific alkaloids with more significant activity. dovepress.comnih.gov For example, a virtual screening of 143 alkaloids from the genus against the crystal structure of human AChE identified erysotine and erythraline (B1235506) as having the highest binding affinity. dovepress.com This suggests that certain structural features within the erythrinane skeleton are conducive to interacting with the active or peripheral sites of the enzyme. dovepress.com Leaf extracts of Erythrina velutina, which are rich in alkaloids, have also demonstrated anti-cholinesterase activity both in vitro and ex vivo. wikipedia.org These findings support further investigation into this compound as a potential enzyme modulator.

Research on related Erythrina alkaloids indicates that these compounds can perturb fundamental cellular pathways, suggesting potential avenues of study for this compound. These investigations point towards effects on cell cycle regulation and programmed cell death.

For example, the alkaloid erythraline, isolated from Erythrina velutina, was found to induce potent cytotoxic effects against SiHa cervical cancer cells. mdpi.com Mechanistic studies revealed that erythraline prompted apoptosis and caused cell cycle arrest at the G2/M phase. mdpi.com Interestingly, this apoptotic pathway appeared to be independent of mitochondrial involvement, as no changes in mitochondrial membrane potential were observed. mdpi.com

Broader studies on metabolites from Erythrina senegalensis have pointed to the modulation of multiple cell death pathways, including apoptosis, pyroptosis, autophagy, and mitophagy. mdpi.com These effects are mediated through the modulation of cytoplasmic proteins and enzymes involved in critical cellular signaling cascades. mdpi.com Such findings highlight the potential for Erythrina alkaloids to interact with complex intracellular networks and provide a strong rationale for investigating the effects of this compound on cell cycle progression and viability in various cell models.

Enzyme Modulation Studies (if applicable)

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies on the broader class of Erythrina alkaloids help to decipher which molecular features are critical for its biological effects.

The defining feature of Erythrina alkaloids is the erythrinane skeleton, a tetracyclic spiroamine system containing four rings (A, B, C, and D). wikipedia.orgmdpi.com Within this core structure, several key pharmacophores—the essential molecular features responsible for biological activity—have been identified.

Aromatic Ring D : The aromatic D-ring is a common feature and plays a crucial role in binding interactions, particularly at nAChRs. nih.gov

Oxygenation Patterns : The presence and position of oxygen-containing functional groups, such as hydroxyls and methoxy (B1213986) groups, significantly modulate activity. A hydroxyl group at the C-16 position in aromatic Erythrina alkaloids has been identified as a major determinant of potency at nAChRs. nih.gov

Unsaturation in Rings A/B : The biological activity of these alkaloids appears to be influenced by a conjugated diene system (specifically, double bonds at Δ¹,² and Δ⁶,⁷). nih.gov

Lactone Ring : In lactonic alkaloids like dihydro-β-erythroidine (DHβE), the lactone group in ring A is a major determinant of antagonist potency at nAChRs. nih.gov

Tetrahydroisoquinoline (THIQ) Motif : The core structure can be viewed as containing a THIQ motif, which is recognized as a "privileged pharmacophore" in medicinal chemistry due to its ability to bind to multiple receptor types. mdpi.com

Modifying the erythrinane skeleton has provided valuable insights into how specific structural features govern biological activity. These studies are critical for designing analogues with improved potency or selectivity.

For instance, the removal or alteration of key functional groups can dramatically alter bioactivity. One study on the leishmanicidal activity of Erythrina alkaloids demonstrated that the absence of a hydroxyl group at position 11 or the absence of a methylenedioxy group at position 3 led to a decrease in activity. mdpi.com Furthermore, the introduction of a carbonyl group at carbon 8 resulted in a significant loss of activity. mdpi.com

In the context of nAChR antagonism, SAR studies have been used to design simplified analogues. By removing rings C and D from the erythrinane skeleton, researchers have probed the minimal structural requirements for receptor binding. nih.govku.dk One such simplified analogue, 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline (B110609) (also known as O-methylcorypalline), retained submicromolar binding affinity for the α4β2 nAChR with high selectivity over other subtypes. nih.govku.dk This indicates that the substituted tetrahydroisoquinoline core is a key pharmacophore for this activity. These findings underscore the sensitivity of the biological targets to the specific arrangement of functional groups on the erythrinane scaffold and guide the potential for synthetic modification of compounds like this compound. core.ac.uk

Computational Approaches to SAR Prediction

Computational methods have become instrumental in predicting the Structure-Activity Relationship (SAR) of complex natural products, including the class of Erythrina alkaloids to which this compound belongs. While specific computational SAR studies on this compound are not extensively documented in publicly available research, the broader class of Erythrina alkaloids has been the subject of in silico investigations, particularly focusing on their interaction with nicotinic acetylcholine receptors (nAChRs). These studies provide a framework for understanding the likely SAR of this compound.

A multi-step computational approach, including virtual screening and molecular docking, has been employed to identify potent Erythrina alkaloids against targets like acetylcholinesterase (AChE). nih.govdovepress.com In one such study, 143 Erythrina alkaloid structures were screened against the human AChE crystal structure. nih.govdovepress.com The binding affinities were compared with known inhibitors, and top candidates were subjected to molecular dynamics simulations to evaluate their stability and interactions. nih.govresearchgate.net

For the nAChRs, homology modeling and docking analyses have been used to investigate the binding of various Erythrina alkaloids. nih.govuchile.cl These studies have identified key molecular determinants for the competitive inhibition of the α4β2 nAChR subtype. nih.gov For instance, the lactone group in dihydro-β-erythroidine (DHβE) and a hydroxyl group at C-16 in aromatic Erythrina alkaloids are significant for potency. uchile.cl The interaction with conserved aromatic residues within the agonist-binding site of the nAChR is a crucial factor governing the inhibitory activity of these alkaloids. nih.govuchile.cl

The general tetracyclic spiroamine skeleton of Erythrina alkaloids is a fundamental requirement for their biological activity. nih.gov The presence or absence of specific functional groups on the different rings of the erythrinan (B1236395) core modulates this activity. nih.gov For example, a conjugated diene system is considered a key substructural feature influencing activity. nih.gov Although direct computational SAR data for this compound is sparse, the established models for its analogs suggest that its activity would be dictated by the interactions of its core structure and the specific substituent pattern with the target receptor.

Table 1: Computational Studies on Erythrina Alkaloids and Analogs

Compound/ClassComputational MethodTargetKey Findings
Erythrina Alkaloids (143 structures)Virtual Screening, Molecular DockingAcetylcholinesterase (AChE)Identified alkaloids with binding energies lower than the known inhibitor galantamine. nih.govdovepress.com
8-OxoerymelanthineMolecular Dynamics SimulationsAcetylcholinesterase (AChE)Exhibited high binding affinity and stability in simulations. nih.govresearchgate.net
Erysodine, Dihydro-β-erythroidine (DHβE), and other analogsHomology Modeling, Molecular Dockingα4β2 Nicotinic Acetylcholine Receptor (nAChR)Identified key interactions with aromatic residues in the agonist-binding site; highlighted the importance of the lactone group in DHβE and C-16 hydroxyl group in aromatic analogs for potency. nih.govuchile.cl
(+)-Erythravine, (+)-11α-hydroxyerythravineConcentration-response curvesα7* and α4β2 nAChRsDemonstrated potent inhibition of the α4β2 subtype. plos.org

Elucidation of Molecular Mechanisms of Action for this compound and its Analogs

While the specific molecular mechanism of action for this compound has not been independently elucidated, extensive research on its structural analogs within the Erythrina alkaloid family points towards their role as potent competitive antagonists of neuronal nicotinic acetylcholine receptors (nAChRs). plos.orgacs.orgnih.gov These receptors are ligand-gated ion channels that are crucial for synaptic transmission in the central and peripheral nervous systems. nih.gov

Studies on representative Erythrina alkaloids, such as erysodine and dihydro-β-erythroidine (DHβE), have shown that they are potent and selective competitive inhibitors of the α4β2 subtype of nAChRs. nih.govacs.org This inhibition is thought to be the basis for the central nervous system effects observed with extracts from Erythrina plants. plos.org The competitive antagonism means that these alkaloids bind to the same site as the endogenous neurotransmitter acetylcholine, thereby blocking the activation of the receptor. nih.gov

Molecular docking studies on homology models of the α4β2 nAChR have provided insights into the specific interactions that govern this antagonism. nih.govuchile.cl The tetracyclic structure of the alkaloids fits into the agonist binding pocket at the interface of the α4 and β2 subunits. nih.govresearchgate.net Key interactions include those with conserved aromatic amino acid residues in the binding site. nih.govuchile.cl Interestingly, unlike acetylcholine which forms a cation-π interaction with a specific tryptophan residue (α4Trp182), the protonated nitrogen of the Erythrina alkaloids does not appear to engage in this interaction. nih.gov Instead, other interactions, including potential ionic interactions with other residues like β2Asp196, are predicted to be important for binding and stabilization of the closed, non-conducting state of the receptor channel. uchile.cl

The selectivity of these alkaloids for the α4β2 subtype over other nAChR subtypes, such as the α7 nAChR, has also been a focus of investigation. nih.govplos.org This selectivity is attributed to subtle differences in the amino acid composition and structure of the binding sites across different receptor subtypes. nih.gov

Given the structural similarity of this compound to these well-studied Erythrina alkaloids, it is highly probable that its primary molecular mechanism of action also involves the competitive antagonism of neuronal nAChRs, particularly the α4β2 subtype. However, without direct experimental evidence, this remains a scientifically-grounded hypothesis.

Table 2: Investigated Molecular Mechanisms of Erythrina Alkaloids

Alkaloid(s)Primary Molecular TargetMechanism of ActionExperimental Approach
Erysodine, Dihydro-β-erythroidine (DHβE)α4β2 Nicotinic Acetylcholine ReceptorCompetitive AntagonismRadioligand binding assays, functional assays on oocytes, molecular modeling. nih.govuchile.cl
(+)-Erythravine, (+)-11α-hydroxyerythravineα4β2 and α7* Nicotinic Acetylcholine ReceptorsPotent inhibition, likely antagonismElectrophysiological recordings in HEK 293 cells. plos.org
Erythrina Alkaloids (general)AcetylcholinesteraseInhibitionVirtual screening and molecular docking. nih.govdovepress.com
α- and β-erythroidineEstrogen Receptor Alpha (ERα)Phytoestrogenic activityCompetitive binding analyses, reporter gene assays, in silico docking. d-nb.info

Advanced Analytical Techniques in 3 Demethoxyerythratidinone Research

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 3-demethoxyerythratidinone, providing detailed information about its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of this compound. ¹H and ¹³C NMR spectra provide critical data on the chemical environment of each proton and carbon atom within the molecule.

In the total synthesis of (±)-3-demethoxyerythratidinone, the spectroscopic data of the final product were confirmed to be identical to previously reported data. rsc.org ¹H NMR and ¹³C NMR spectra are routinely recorded on spectrometers operating at frequencies such as 300 MHz, 400 MHz, or 500 MHz, with deuterated chloroform (B151607) (CDCl₃) typically used as the solvent. amazonaws.comresearchgate.net The chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal. amazonaws.com For instance, the ¹H NMR data for a synthetic sample of this compound can be compared with literature values to verify its identity. rsc.org

Two-dimensional (2D) NMR techniques, although not explicitly detailed in the provided search results for this specific compound, are generally indispensable for assigning complex structures. Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish proton-proton and proton-carbon connectivities, which is essential for assembling the tetracyclic framework of this compound.

Table 1: Representative NMR Data for Synthesized this compound

Technique Spectrometer Frequency Solvent Reference
¹H NMR 400 MHz CDCl₃ rsc.org
¹³C NMR 100 MHz or 125 MHz CDCl₃ amazonaws.com

This table is representative and specific shift values would be found in detailed experimental sections of the cited literature.

High-Resolution Mass Spectrometry (HRMS, MS/MS, MSn) for Purity and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is vital for determining the elemental composition of this compound by providing a highly accurate mass measurement. This technique confirms the molecular formula of the synthesized or isolated compound. While specific HRMS data for this compound is not detailed in the search results, its use is standard practice in the synthesis and characterization of natural products. scispace.comntu.ac.uk

Tandem mass spectrometry (MS/MS) and multi-stage mass spectrometry (MSn) would be used to study the fragmentation patterns of the molecule. This information helps to piece together the structure by identifying characteristic losses of fragments from the parent ion, further corroborating the structure elucidated by NMR.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. clockss.orglibretexts.org The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. wikipedia.org For this compound, key characteristic absorptions would include those for the carbonyl (C=O) group of the lactam and the carbon-carbon double bond (C=C) in the alkenoid ring. clockss.org The presence and position of these bands provide direct evidence for these functional groups, which is a critical piece of the structural puzzle. libretexts.org IR spectra are often recorded using Fourier-transform infrared (FTIR) spectrometers. wikipedia.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural proof, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. utah.edu This technique can unambiguously determine the relative and absolute stereochemistry of chiral centers, which is particularly important for complex molecules like this compound with its N-substituted quaternary stereocenter. rsc.org For example, in the synthesis of related complex ring systems, X-ray diffraction analysis was used to elucidate the structure of key intermediates. rsc.orgrsc.org While a specific crystal structure of this compound itself was not found in the search results, X-ray crystallography has been used to confirm the structures of its precursors and related rearranged products, such as a benzo researchgate.netnih.govazepino lactam intermediate. nih.govescholarship.org This powerful technique provides irrefutable evidence of the molecular connectivity and stereoconfiguration. utah.edu

Chromatographic Methods for Research-Scale Isolation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial tool for both the analysis and purification of this compound. mdpi.com In synthetic studies, HPLC is used to monitor the progress of reactions and to determine the purity of the final product. rsc.orgthieme-connect.comresearchgate.net For instance, UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) can be used to detect the major products in a reaction mixture. rsc.org Analytical HPLC, often using a reversed-phase column, allows for the quantification of the compound and the detection of any impurities. mdpi.com Preparative HPLC can be used for the final purification of the compound on a research scale. The choice of column, mobile phase, and detector (e.g., UV-Vis) is optimized to achieve the best separation and detection of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for volatile derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and extensively utilized technique for the analysis of Erythrina-type alkaloids. sci-hub.seredalyc.org This method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, making it ideal for identifying individual alkaloids within complex mixtures. researchgate.netacs.org

The applicability of GC-MS to an analyte is contingent on its volatility and thermal stability. While many Erythrina alkaloids can be analyzed directly, the analysis of compounds containing polar functional groups—such as hydroxyls, primary or secondary amines—can be challenging due to poor peak shape and potential degradation in the hot injector or column. sci-hub.searccjournals.com To overcome these issues, chemical derivatization is employed to convert these polar groups into less polar, more volatile, and more thermally stable moieties. research-solution.comresearchgate.net

For alkaloids like this compound, which contains a ketone group and a tertiary amine, direct analysis may be feasible. However, should chromatographic performance need enhancement, or if it is being analyzed alongside other more polar alkaloids, derivatization could be a viable strategy. The most common derivatization technique for increasing volatility is silylation. research-solution.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) react with active hydrogens to form trimethylsilyl (B98337) (TMS) derivatives, which are significantly more volatile and stable for GC analysis. research-solution.comsigmaaldrich.com

The GC-MS analysis of Erythrina alkaloids typically involves a capillary column, such as a DB-5MS, which has a non-polar stationary phase suitable for separating a wide range of compounds. sci-hub.se The mass spectrometer, operating under electron ionization (EI) at 70 eV, fragments the eluted molecules into characteristic ions. sci-hub.searccjournals.com The resulting mass spectrum serves as a molecular fingerprint, allowing for confident identification of the compound by matching it against spectral libraries or by interpreting the fragmentation pattern.

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound

This table presents a hypothetical set of parameters for the GC-MS analysis of this compound, based on typical methods used for related alkaloids. sci-hub.searccjournals.com

ParameterValue/Description
Gas Chromatograph
ColumnDB-5MS (30 m x 0.25 mm x 0.25 µm)
Carrier GasHelium (1.10 mL/min constant flow)
Injector Temperature250°C
Oven Program140°C (hold 2 min), then 5°C/min to 310°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temp.280°C
Mass Scan Range45-450 m/z
Hypothetical Data
Expected Mol. Ion (M+)m/z 285
Key FragmentsIllustrative fragments based on structure

Quantitative Analysis Methodologies in Research Matrices

Quantitative analysis is essential for determining the concentration of this compound in various research matrices, such as plant tissues (seeds, bark, leaves) and their extracts. redalyc.orgaloki.hu While numerous studies have identified the presence of Erythrina alkaloids, literature indicates that fully validated quantitative methods for specific alkaloids like this compound are not widely reported. sci-hub.se Many studies quantify "total alkaloid content" using spectrophotometric methods rather than determining the concentration of individual compounds. aloki.hu

A robust quantitative method using a chromatographic technique like GC-MS or LC-MS/MS would require thorough validation to ensure its accuracy, precision, and reliability. The validation process involves assessing several key parameters as outlined by international guidelines.

Key Validation Parameters:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components expected to be in the sample matrix.

Linearity and Range: The method should produce results that are directly proportional to the concentration of the analyte in the sample over a defined range. This is typically demonstrated by a calibration curve with a high coefficient of determination (R² > 0.99).

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments in the sample matrix.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day).

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The primary research matrix for this compound is plant material from various Erythrina species. redalyc.orgresearchgate.net The extraction process, typically involving organic solvents, and subsequent clean-up steps are critical for removing interfering substances before quantitative analysis.

Table 2: Hypothetical Validation Summary for a Quantitative Method for this compound in Erythrina Seed Extract

This table illustrates the typical results from a method validation study. The values are for demonstration purposes only.

Validation ParameterResult
Technique LC-MS/MS
Matrix Erythrina Seed Methanolic Extract
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (R²) > 0.998
Accuracy (Recovery) 96.5% - 104.2%
Precision (RSD%) < 5%
Limit of Detection (LOD) 0.3 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Future Research Directions and Research Gaps

Comprehensive Elucidation of Undiscovered Biosynthetic Enzymes and Genetic Pathways

A significant gap exists in our understanding of the biosynthesis of 3-demethoxyerythratidinone and related Erythrina alkaloids. The proposed biosynthetic pathway is thought to originate from the precursor (S)-norreticuline. mdpi.com This precursor undergoes an oxidative phenol (B47542) coupling, followed by rearrangement and ring-opening to form a key dibenzazonine intermediate. mdpi.com Subsequent ring closure then forms the characteristic tetracyclic spiroamine erythrinane skeleton. mdpi.com

However, a critical limitation is that the specific enzymes responsible for catalyzing these complex transformations have not yet been fully identified or characterized. mdpi.com While labeling studies have supported the general pathway, the genetic blueprints and the identity of the oxidases, reductases, and cyclases involved remain elusive. Future research must focus on identifying and functionally characterizing these enzymes. Such studies would not only provide a complete picture of how these alkaloids are assembled in nature but could also pave the way for metabolic engineering and biocatalytic production of these valuable compounds, offering a green alternative to complex chemical synthesis.

Development of Novel and More Efficient Stereoselective Synthetic Routes

The tetracyclic structure of this compound, featuring a challenging N-substituted quaternary stereocenter, has made it a popular target for demonstrating innovative synthetic methodologies. plos.org Over the years, numerous total syntheses have been reported, each with unique approaches to constructing the core skeleton. These strategies include rhodium-catalyzed tandem cyclizations, intramolecular Diels-Alder reactions, triflic anhydride (B1165640) (Tf₂O)-promoted cascade reactions, and ligand-controlled Heck cyclizations. eolss.netnih.govacs.orgnih.gov

Interactive Table: Comparison of Selected Synthetic Routes to (±)-3-Demethoxyerythratidinone

Key Strategy Number of Steps Overall Yield (%) Reference
Ligand-Controlled Heck Cyclization 5 15 nih.gov
Tf₂O-Promoted Cascade Reaction 6 16 plos.orgacs.org
Combined Rhodium Catalysis 7 41 eolss.netnih.gov
Diels-Alder / Pictet-Spengler 8+ Not specified researchgate.net

In-depth Molecular and Cellular Mechanistic Characterization of Biological Activities

The biological activities of Erythrina alkaloids are primarily associated with the central nervous system (CNS). nih.gov Studies on various members of this family have shown them to be potent competitive inhibitors or antagonists of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α4β2 subtype, which is highly prevalent in the brain. plos.orgmdpi.comuodiyala.edu.iq This mechanism is believed to underlie the observed anxiolytic, sedative, and curare-like effects of these compounds. nih.govnih.gov For instance, related alkaloids like erysodine (B1194152) and dihydro-β-erythroidine are well-characterized antagonists at these receptors. plos.org

However, a detailed molecular and cellular characterization specifically for this compound is lacking. It is crucial to conduct in-depth investigations to confirm its binding affinity and functional effects on various nAChR subtypes. Future research should employ techniques like radioligand binding assays, electrophysiology on recombinant and native receptors, and cellular functional assays to precisely map its pharmacological profile. acs.orguodiyala.edu.iq Understanding its selectivity and mechanism of action at the molecular level is essential for evaluating its potential as a therapeutic lead or a pharmacological tool.

Rational Design and Synthesis of Highly Potent and Selective Analogs for Chemical Biology Probe Development

The erythrinane skeleton provides a valuable scaffold for medicinal chemistry and chemical biology. eolss.net The synthesis of simplified analogues of Erythrina alkaloids has been explored as a strategy to create subtype-selective antagonists for nAChRs. mdpi.com These analogues serve as chemical probes to investigate the structure and function of different nAChR subtypes and to explore their roles in health and disease. mdpi.com

A significant opportunity lies in the rational design and synthesis of highly potent and selective analogs of this compound. By systematically modifying the functional groups on the tetracyclic core, it may be possible to fine-tune binding affinity and selectivity for specific nAChR subtypes (e.g., α4β2 vs. α7). Such precisely targeted molecules would be invaluable as chemical biology probes for dissecting the roles of these receptors in complex neurological processes. Furthermore, the development of analogs functionalized with reporter tags (e.g., fluorescent dyes, photoaffinity labels, or biotin) could enable advanced applications like receptor imaging, localization studies, and proteomic analysis of receptor-associated protein complexes.

Exploration of Chemical Biology Applications Beyond Therapeutic Focus

The current research on this compound and its relatives is overwhelmingly focused on their therapeutic potential, particularly concerning CNS disorders. However, their utility as chemical biology tools extends beyond drug development. For example, highly selective ligands like the related alkaloid dihydro-β-erythroidine are widely used as standard pharmacological tools to characterize nAChRs in vitro and in vivo. plos.org

Future research should explore broader chemical biology applications. Potent and selective ligands derived from the this compound scaffold could be used for:

Receptor Mapping: Aiding in the high-resolution structural determination of nAChR subtypes through co-crystallization or cryogenic electron microscopy (cryo-EM).

Functional Probes: Investigating the allosteric modulation of nAChRs and the downstream signaling pathways they activate in different neuronal populations. nih.gov

Non-Therapeutic Bioactivity: Exploring other reported activities of Erythrina alkaloids, such as insecticidal or antifeedant properties, which could have applications in agriculture or ecological studies. nih.gov

By expanding the scope of investigation beyond the traditional therapeutic focus, the full potential of this compound and its structural family as versatile tools in chemical biology can be realized.

Q & A

Q. Advanced Research Focus

  • Radical pathways : Mn(III)/Cu(II)-mediated oxidative cyclization constructs the erythrinan core via single-electron-transfer (SET) mechanisms, enabling formal synthesis of this compound . Danishefsky’s radical cyclization (1987) achieves site-specific enol derivatives but requires toxic tin reagents .
  • Metal-catalyzed methods : Ligand-controlled Heck cyclization of equilibrating enamines offers atom economy and avoids stoichiometric oxidants .

Trade-offs : Radical methods tolerate electron-rich substrates but face scalability challenges. Transition metal catalysis provides precision but demands expensive ligands.

What intermediates are pivotal for characterizing synthetic progress?

Basic Research Focus
Key intermediates include:

  • Spirocyclic amine 36 : Synthesized via tert-butylsulfinyl imine addition (dr 98:2), characterized by NMR and X-ray crystallography .
  • Quinone imine intermediate 148 : Formed via lithium-halogen exchange at −78°C, validated by HRMS and isotopic labeling .

Advanced Tip : Use in-situ IR and LC-MS to monitor reactive intermediates (e.g., enamines in Heck cyclizations) .

How do domino annulation or tandem reactions improve synthetic efficiency?

Q. Advanced Research Focus

  • Domino annulation : Quinone imine ketals undergo sequential N-alkylation and cyclization in one pot, reducing purification steps .
  • Tandem Diels-Alder/retro-Diels-Alder : Constructs the erythrinan skeleton via thermodynamically controlled ring-opening/closure, achieving 65% yield .

Mechanistic Advantage : Tandem reactions minimize intermediate isolation, enhancing throughput for complex alkaloids.

What are the limitations of asymmetric synthesis routes?

Q. Advanced Research Focus

  • Chiral auxiliary dependency : tert-Butylsulfinyl imine strategies require stoichiometric chiral reagents, increasing cost .
  • Enantiomer separation : Kinetic resolution of diastereomers (e.g., L-dopa derivatives) often results in ≤50% maximum yield .

Innovative Solutions : Enzymatic desymmetrization or photoredox catalysis could improve atom economy and enantioselectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.